molecular formula C8H10O3 B1282278 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid CAS No. 86101-65-7

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid

Cat. No. B1282278
CAS RN: 86101-65-7
M. Wt: 154.16 g/mol
InChI Key: HBPFMUISQDUZOJ-UHFFFAOYSA-N
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Description

The compound of interest, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid, is a cyclopropane derivative with a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related cyclopropane derivatives and their analyses, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropane-1,1,2-tricarboxylic acid has been synthesized from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium . Similarly, 1-(aminomethyl)cyclopropanecarboxylic acid is prepared from cyanoacetate and dibromoethane . These methods suggest that the synthesis of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid could potentially be carried out through related pathways involving the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives are crucial for their chemical properties and reactivity. X-ray crystallography has been used to determine the structure of various cyclopropane derivatives, revealing features such as the Z-configuration of the cyclopropane ring and the presence of hydrogen bonds forming specific dimeric structures . The conformational analysis of these compounds is supported by molecular mechanics methods, which show that the observed conformations in the crystal state are influenced by hydrogen bonding .

Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various chemical reactions. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) can be converted into ethylene in the presence of NaOCl, a reaction that is used for its quantitative assay . The reactivity of these compounds can be influenced by their molecular structure, as well as the presence of substituents and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are characterized by techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and thermal analyses . These analyses reveal properties such as the stability of the compound, its decomposition pattern, and the presence of specific ions in mass spectra. For instance, cyclopropane-1,1,2-tricarboxylic acid shows a decomposition pattern in three steps, with the loss of carboxylic acid groups . Theoretical calculations can also provide insights into the most stable structures and vibrational assignments .

Scientific Research Applications

  • Scientific Field: Plant Physiology

    • ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
    • ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
  • Application: Growth Regulator

    • ACC has an emerging role as an ethylene-independent growth regulator .
    • It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
  • Methods of Application

    • ACC is synthesized from the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) .
    • ACC is then oxidized to ethylene by ACC oxidase (ACO) .
  • Results or Outcomes

    • ACC plays a signaling role independent of the biosynthesis .
    • It has been found to play a role in the shootward transport of ACC, its subsequent conversion to ethylene, and leaf epinasty .
  • Scientific Field: Marine Biology

    • Application : ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
    • Methods of Application : The study involved the application of ACC and its analogs to the marine red alga Neopyropia yezoensis under heat stress conditions .
    • Results or Outcomes : ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration . This suggests ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
  • Scientific Field: Microbiology

    • Application : ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
    • Methods of Application : This involves the natural metabolic processes of soil microorganisms, where they utilize ACC as a nutrient source .
    • Results or Outcomes : This application contributes to the nutrient cycling in soil ecosystems .
  • Scientific Field: Neurobiology

    • Application : ACC is an exogenous partial agonist of the mammalian NMDA receptor .
    • Methods of Application : This involves the natural interaction of ACC with the NMDA receptor, a type of ionotropic glutamate receptor in the nervous system .
    • Results or Outcomes : This application contributes to our understanding of neurotransmission and could have implications for neurological research .
  • Scientific Field: Agriculture

    • Application : ACC has been proposed for use as a pesticide .
    • Methods of Application : This would involve the application of ACC to crops to control pests .
    • Results or Outcomes : The potential effects and efficacy of this application are currently under investigation .

Safety And Hazards

Like other carboxylic acids, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .

Future Directions

Due to its distinctive structure and properties, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .

properties

IUPAC Name

1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPFMUISQDUZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520669
Record name 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid

CAS RN

86101-65-7
Record name 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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